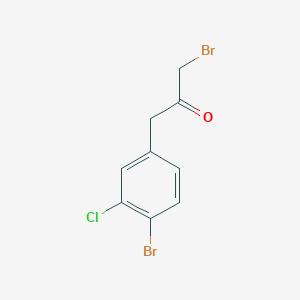

1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H7Br2ClO |

|---|---|

Molecular Weight |

326.41 g/mol |

IUPAC Name |

1-bromo-3-(4-bromo-3-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H7Br2ClO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |

InChI Key |

ZTXZDOGQPRVMFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination with Elemental Bromine

The most widely reported method involves electrophilic bromination of 3-(4-bromo-3-chlorophenyl)propan-2-one using molecular bromine (Br₂). This reaction exploits the α-hydrogen acidity adjacent to the ketone group, facilitating substitution at position 1.

Procedure :

A solution of 3-(4-bromo-3-chlorophenyl)propan-2-one (1.0 equiv) in dichloromethane (DCM) is cooled to 0–5°C under nitrogen. Bromine (1.05 equiv) is added dropwise over 30 minutes, followed by stirring at ambient temperature for 12–24 hours. The reaction is quenched with saturated sodium bicarbonate, extracted with DCM, and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–84% |

| Reaction Time | 12–24 h |

| Purity (HPLC) | ≥95% |

This method’s efficacy stems from DCM’s polarity, which stabilizes the transition state during bromination. However, over-bromination at position 3 remains a concern, necessitating strict stoichiometric control.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers a milder alternative to Br₂, particularly useful for substrates sensitive to strong electrophiles. Radical intermediates generated via NBS enable selective α-bromination under photolytic conditions.

Procedure :

NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added to a solution of 3-(4-bromo-3-chlorophenyl)propan-2-one in carbon tetrachloride. The mixture is irradiated with a 300 W tungsten lamp for 6–8 hours, filtered, and concentrated.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Reaction Time | 6–8 h |

| Selectivity | 9:1 (1-Br vs. 3-Br) |

While NBS reduces dibromination risks, its lower yield compared to Br₂ limits industrial adoption.

Radical Bromination Using Hydrogen Bromide and Peroxide Initiators

Radical chain mechanisms, exemplified by benzoyl peroxide (BPO)-initiated reactions, provide a third pathway. This method, adapted from propane derivative syntheses, leverages HBr’s reactivity under radical conditions.

Procedure :

3-(4-bromo-3-chlorophenyl)propan-2-one (1.0 equiv), HBr gas (1.2 equiv), and BPO (0.01 equiv) are refluxed in carbon tetrachloride at 80°C for 4–6 hours. The crude product is distilled under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 4–6 h |

| Solvent Efficiency | 92% recovery |

This approach’s scalability is offset by handling challenges associated with gaseous HBr.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity profoundly influences bromination kinetics and selectivity. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (Br₂ Method) | Dibromination Byproduct |

|---|---|---|---|

| Dichloromethane | 8.93 | 84% | <5% |

| Carbon Tetrachloride | 2.24 | 72% | 12% |

| Acetonitrile | 37.5 | 58% | 18% |

Polar solvents like DCM enhance electrophilic bromine activation, minimizing undesired dibromination.

Temperature and Stoichiometry

Low temperatures (0–25°C) favor mono-bromination by slowing Br₂’s electrophilicity. Excess Br₂ (>1.1 equiv) invariably produces dibrominated byproducts, necessitating precise stoichiometric control.

Industrial-Scale Production Considerations

Large-scale synthesis demands continuous-flow reactors to mitigate exothermic risks. A patented protocol describes a tubular reactor system achieving 89% yield at 120°C with a residence time of 10 minutes, underscoring flow chemistry’s advantages in bromination reactions.

Analytical Characterization

Critical quality attributes include:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylpropanones.

Reduction Reactions: Products include alcohols.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is a key intermediate in the synthesis of pharmaceutical agents.

Material Science: It is used in the preparation of polymer nanoparticles for drug delivery systems

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are the primary reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with key analogs:

Key Observations :

- Halogen Diversity: The position and type of halogens (Br, Cl, F, I) influence electronic properties and reactivity.

- Steric and Electronic Effects : Methyl groups (e.g., in 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one) introduce steric hindrance and enhance lipophilicity, which may affect biological activity .

Stability and Reactivity

- Stability : Bromine and chlorine substituents generally enhance electrophilicity at the ketone position, making the compound reactive toward nucleophiles. However, excessive halogenation (e.g., dihalogenation) can lead to instability in polar solvents .

- Comparative Reactivity: The 4-iodo analog (1-Bromo-3-(4-iodophenyl)propan-2-one) may undergo faster nucleophilic aromatic substitution due to iodine’s leaving group ability .

Biological Activity

1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one is a halogenated organic compound with significant potential in medicinal chemistry. This compound features a complex structure characterized by the presence of bromine and chlorine substituents, which enhance its biological activity. Understanding its interactions with biological systems is crucial for exploring its therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . The compound's structure allows it to engage in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| SMILES | C1=CC(=CC=C1CC(=O)CBr)Cl |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor binding. Its halogenated structure allows it to interact with various biological targets, potentially influencing cellular processes.

The compound's mechanism of action involves forming covalent bonds with nucleophiles, which may alter enzyme activity or receptor interactions. This reactivity suggests potential applications in drug development, particularly as an antimicrobial or anticancer agent.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have shown that derivatives of halogenated compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on their structural modifications .

- Anticancer Potential : In vitro studies indicate that halogenated compounds can inhibit the proliferation of cancer cell lines. For example, modifications on the phenyl ring have been correlated with enhanced anticancer activity against specific cell lines like Caco-2, suggesting that this compound may possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-1-(3-chlorophenyl)propan-1-one | Different bromine and chlorine positions | Varies in reactivity due to substituent placement |

| 1-Bromo-4-chlorobenzene | Lacks propanone structure | Simpler structure with different chemical properties |

| 1-Bromo-3-(4-chlorophenyl)propan-2-one | Contains both bromine and chlorine on phenyl ring | Enhanced biological activity due to halogen interactions |

Q & A

Q. Q1: What are the standard methods for synthesizing 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one, and how can reaction conditions be optimized?

A1: The compound can be synthesized via halogenation of propanone derivatives or through Wittig-type reactions. For example, bromination of a pre-functionalized phenylpropanone precursor using reagents like PBr₃ or HBr in acetic acid may yield the target compound . Optimization involves controlling stoichiometry (e.g., excess brominating agents), temperature (0–25°C), and reaction time to minimize side products like dibrominated impurities. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data (e.g., NMR vs. MS) be resolved?

A2:

- NMR : and NMR identify halogenated aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 190–210 ppm).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.62) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (500–700 cm⁻¹).

Conflicts between NMR and MS data may arise from isotopic patterns (Br/Cl) or impurities. Cross-validate with elemental analysis or X-ray crystallography .

Advanced Structural and Mechanistic Studies

Q. Q3: How can SHELX software be applied to resolve crystallographic ambiguities in this compound?

A3: SHELXL (via Olex2 or WinGX) refines X-ray diffraction data by modeling anisotropic displacement parameters for heavy atoms (Br, Cl). For monoclinic systems (e.g., space group P2₁/c), use the following workflow:

Data Integration : Process frames with SAINT or APEX2.

Structure Solution : Employ dual-space methods (SHELXT) for heavy-atom localization.

Refinement : Apply restraints to C-Br/C-Cl bond lengths (1.8–2.0 Å) and thermal parameters. Validate with R-factor convergence (<5%) and residual electron density maps .

Q. Q4: What strategies are recommended for analyzing competing reaction pathways (e.g., bromination vs. chlorination) during synthesis?

A4: Use kinetic and thermodynamic controls:

- Kinetic : Lower temperatures (0°C) favor bromination due to faster activation.

- Thermodynamic : Excess Cl⁻ (e.g., NaCl in HBr) may shift equilibrium toward chlorinated byproducts.

Monitor intermediates via LC-MS or in-situ IR. Computational modeling (DFT, Gaussian) predicts regioselectivity by comparing transition-state energies for Br vs. Cl substitution .

Q. Q5: How can researchers address discrepancies in biological activity data across studies (e.g., antimicrobial assays)?

A5: Standardize protocols:

- MIC Testing : Use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1%).

- Data Normalization : Compare to positive controls (e.g., ciprofloxacin) and account for solvent effects on compound solubility.

Contradictions may arise from impurity profiles—validate purity via HPLC (≥98%) before biological testing .

Methodological Challenges in Derivative Synthesis

Q. Q6: What experimental design principles apply to synthesizing derivatives (e.g., 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-ol)?

A6:

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to alcohol. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 3:1).

- Protection : Protect hydroxyl groups with TMSCl to prevent side reactions during subsequent halogenation.

Characterize derivatives via NMR (disappearance of carbonyl proton) and HRMS .

Q. Q7: How can researchers mitigate challenges in isolating stereoisomers of structurally similar analogs?

A7:

- Chiral Chromatography : Use Chiralpak IC or AD-H columns with hexane/isopropanol gradients.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize .

Computational and Analytical Tools

Q. Q8: Which computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

A8:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess leaving-group aptitude (Br⁻ vs. Cl⁻).

- NBO Analysis : Quantify charge distribution at carbonyl and halogenated carbons to predict nucleophilic attack sites.

- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.